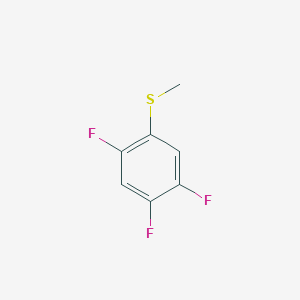

2,4,5-Trifluorothioanisole

CAS No.: 54378-74-4

Cat. No.: VC2812581

Molecular Formula: C7H5F3S

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54378-74-4 |

|---|---|

| Molecular Formula | C7H5F3S |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 1,2,4-trifluoro-5-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |

| Standard InChI Key | XHRKZFKNYGRFIQ-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=C(C(=C1)F)F)F |

| Canonical SMILES | CSC1=C(C=C(C(=C1)F)F)F |

Introduction

Structural and Chemical Properties

Basic Identification

2,4,5-Trifluorothioanisole is known by several systematic names within the chemical literature. The compound is formally identified as methyl(2,4,5-trifluorophenyl)sulfane, with additional synonyms including 1,2,4-trifluoro-5-methylsulfanylbenzene and benzene, 1,2,4-trifluoro-5-(methylthio)- . The compound is registered with CAS number 54378-74-4 and has the molecular formula C₇H₅F₃S . This organosulfur compound represents an important building block in the synthesis of various bioactive molecules, particularly those with potential agricultural applications.

Physical and Chemical Properties

The physical properties of 2,4,5-trifluorothioanisole include a molecular weight of 178.17 g/mol, reflecting its relatively compact structure containing seven carbon atoms, five hydrogen atoms, three fluorine atoms, and one sulfur atom . The compound's predicted boiling point is approximately 160.1±40.0°C, while its predicted density is approximately 1.32±0.1 g/cm³ . These properties influence its behavior in various chemical reactions and its potential applications.

The chemical structure of 2,4,5-trifluorothioanisole features a benzene ring with fluorine atoms at positions 2, 4, and 5, and a methylthio (SCH₃) group. The presence of the three electron-withdrawing fluorine atoms significantly affects the electron distribution within the molecule, influencing its reactivity and biological interactions. The methylthio group provides a site for potential functionalization, making this compound valuable in synthetic chemistry.

Table 1. Physical and Chemical Properties of 2,4,5-Trifluorothioanisole

Synthesis Methods

Related Derivative Synthesis

The synthesis of α-trifluorothioanisole derivatives containing phenylpyridine moieties, as described in the literature, typically involves a multi-step process. One documented approach involves the use of intermediates (denoted as compounds 3a-3f in the literature) that undergo nucleophilic substitution reactions with 4-trifluoromethylthiobenzyl bromide .

The general procedure for related compounds involves:

-

Mixing the starting materials with a base (such as NaH) in an appropriate solvent (like N,N-dimethylformamide)

-

Stirring the reaction mixture under controlled conditions

-

Extracting the product using organic solvents

-

Purifying the obtained compounds through column chromatography

While this specific procedure is for related derivatives rather than 2,4,5-trifluorothioanisole itself, it provides valuable insights into potential synthetic approaches for fluorinated thioanisoles.

Applications and Research Findings

Agricultural Applications

One of the most significant potential applications of 2,4,5-trifluorothioanisole and its derivatives is in agricultural chemistry, particularly as herbicidal agents. Research has shown that certain α-trifluorothioanisole derivatives exhibit remarkable herbicidal activity against various broadleaf weeds .

For instance, a related compound (identified as 5a in the research) demonstrated over 85% inhibitory activity against broadleaf weeds including Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrata at a concentration of 37.5 g a.i./hm², slightly surpassing the effectiveness of the commercial herbicide fomesafen . This finding suggests that fluorinated thioanisoles, including potentially 2,4,5-trifluorothioanisole, may serve as structural scaffolds for developing novel herbicides.

Structure-Activity Relationships

The biological activity of fluorinated thioanisoles is closely related to their structural features. The presence and position of fluorine atoms on the aromatic ring significantly influence the compound's interaction with biological targets. The methylthio group also plays a crucial role in the compound's activity profile.

Research on related compounds has shown that oxidation of the sulfur atom to form sulfoxide or sulfone derivatives can alter biological activity . For example, compounds denoted as 6a-6f (sulfoxides) and 7a-7f (sulfones) in the literature exhibited varying levels of herbicidal activity compared to their thioether counterparts (5a-5f) . This observation suggests that the oxidation state of the sulfur atom in 2,4,5-trifluorothioanisole could be modified to tune its biological properties for specific applications.

Table 2. Comparative Herbicidal Activity of Related Fluorinated Thioanisole Derivatives

| Compound Type | Representative Compound | Activity Against Broadleaf Weeds | Comparison to Commercial Herbicide |

|---|---|---|---|

| Thioether | Compound 5a | >85% inhibition against AT, AR, and EP | Slightly superior to fomesafen |

| Sulfoxide | Compounds 6b | >80% inhibitory activity | Variable effectiveness |

| Sulfone | Compound 7a | >80% inhibitory activity | Variable effectiveness |

Note: AT = Abutilon theophrasti, AR = Amaranthus retroflexus, EP = Eclipta prostrata

| Supplier | Product Number | Package Size | Price (USD) |

|---|---|---|---|

| TRC | T793645 | 100 mg | $65 |

| AK Scientific | V6524 | 250 mg | $211 |

This pricing information suggests that 2,4,5-trifluorothioanisole is primarily utilized in research quantities rather than bulk industrial applications, which is consistent with its current status as a specialty research chemical.

Research Gaps and Future Directions

Limited Dedicated Studies

One notable observation from the available literature is the relative scarcity of studies specifically focused on 2,4,5-trifluorothioanisole itself. Most research appears to focus on derivative compounds or related structures, suggesting an opportunity for more dedicated investigations into this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume